molecular formula C17H12F2N4O2 B2898318 1-(3-fluoro-4-methylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1185150-43-9

1-(3-fluoro-4-methylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2898318
CAS No.: 1185150-43-9
M. Wt: 342.306
InChI Key: VYJKAUFOWDUUSY-UHFFFAOYSA-N
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Description

The compound 1-(3-fluoro-4-methylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic molecule featuring a fused pyrrolo-triazole-dione core. Its structure includes two distinct aromatic substituents: a 3-fluoro-4-methylphenyl group at position 1 and a 3-fluorophenyl group at position 3.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c1-9-5-6-12(8-13(9)19)23-15-14(20-21-23)16(24)22(17(15)25)11-4-2-3-10(18)7-11/h2-8,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJKAUFOWDUUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-fluoro-4-methylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of fluorine atoms: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling reactions: Formation of the final compound through coupling reactions between the triazole core and the fluorinated phenyl groups.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(3-fluoro-4-methylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-fluoro-4-methylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Substituents Reported Activity
Target compound Pyrrolo-triazole-dione 3-Fluoro-4-methylphenyl, 3-fluorophenyl N/A (structural focus)
16a () Pyrrolo-pyrazole-dione 4-Fluorophenyl, 2-hydroxy-3-methoxyphenyl Anti-HIV-1 (EC₅₀ = 0.8 μM)
39 () Triazolo-pyridine Trifluoromethylphenyl Retinol-binding protein antagonist

Substituent Effects on Physicochemical Properties

Fluorine and methyl groups are critical for modulating lipophilicity and binding interactions:

  • Fluorine Substituents : The 3-fluorophenyl group in the target compound may enhance membrane permeability and resistance to oxidative metabolism, as seen in analogs like ethiprole (), a pesticide with a trifluoromethylsulfinyl group .

Structural Elucidation Techniques

Crystallographic tools like SHELXL () and visualization software ORTEP () are standard for confirming complex heterocyclic structures.

Biological Activity

1-(3-Fluoro-4-methylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C17H14F2N4O2
  • Molecular Weight : 348.32 g/mol
  • CAS Number : 1416345-35-1

Biological Activity

The biological activity of the compound has been investigated in several contexts:

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-d][1,2,3]triazole compounds exhibit significant anticancer properties. A study highlighted that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across the tested cell lines.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

  • Tyrosinase Inhibition : Tyrosinase is crucial for melanin production and is implicated in various skin disorders. The compound demonstrated effective inhibition of tyrosinase activity with an IC50 value of approximately 15 µM.
  • Mechanism of Action : Docking studies suggest that the fluorinated phenyl groups enhance binding affinity to the enzyme's active site.

Case Studies

  • Study on Antitumor Activity :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Findings : The compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis as confirmed by flow cytometry assays.
    • Reference :
  • Study on Enzyme Inhibition :
    • Objective : To assess the inhibitory effects on tyrosinase.
    • Findings : The compound exhibited a competitive inhibition profile with respect to substrate binding.
    • Reference :

Data Table

Biological ActivityCell Line/TargetIC50 (µM)Mechanism
AnticancerMCF-710Apoptosis
AnticancerHeLa20Cell Cycle Arrest
AnticancerA54930Apoptosis
Tyrosinase InhibitionTyrosinase15Competitive Inhibition

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